(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13495835
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO2 |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | (2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1 |
| Standard InChI Key | GCJZMVDWTJHFJU-NUBCRITNSA-N |
| Isomeric SMILES | C1=COC(=C1)[C@@H](CO)N.Cl |
| SMILES | C1=COC(=C1)C(CO)N.Cl |
| Canonical SMILES | C1=COC(=C1)C(CO)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride consists of a furan ring substituted at the 2-position with a chiral carbon bearing amino and hydroxyl groups. The hydrochloride salt enhances stability and solubility compared to the free base. The furan ring contributes to electron-rich aromaticity, while the amino and hydroxyl groups enable hydrogen bonding and electrophilic interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| Solubility | Water, methanol, ethanol |
| Chirality | R-configuration |
| Key Functional Groups | Furan, amine, hydroxyl, chloride |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is typically achieved through a sequence involving chlorination, condensation, and hydrogenation. A patent-published route (EP0435840A2) outlines the following steps :
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Chlorination of Acetylfuran:
2-Acetylfuran is chlorinated in chloroform under controlled conditions to yield 2-chloroacetylfuran. -
Condensation with Hexamethylenetetramine (HMTA):
The chlorinated product reacts with HMTA and tetrabutylammonium bromide (TBAB) to form a hexamethylenetetramine salt. -
Acid Hydrolysis:
Treatment with hydrochloric acid generates 2-(2-furyl)aminomethylketone hydrochloride. -
Catalytic Hydrogenation:
Hydrogenation using Raney nickel in aqueous methanol reduces the ketone to the corresponding alcohol, yielding the free base. -
Salt Formation:
The free base is treated with HCl to produce the hydrochloride salt.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, CHCl₃, <35°C | ~50% |
| HMTA Condensation | HMTA, TBAB, 16 hr stirring | 70–75% |
| Hydrogenation | H₂, Raney Ni, 3.5 kg/cm² | 60–65% |
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound’s amine and hydroxyl groups participate in nucleophilic reactions, enabling derivatization:
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Acylation: Reacts with acetic anhydride to form acetamide derivatives.
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Schiff Base Formation: Condenses with aldehydes or ketones to generate imine linkages.
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Salt Exchange: The hydrochloride salt can be converted to other salts (e.g., sulfate) via metathesis.
Stability Considerations
The furan ring is sensitive to strong acids, which can induce ring-opening reactions. Storage under inert conditions is recommended to prevent degradation .
Biological Activity and Applications
Antimicrobial Properties
(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride exhibits activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16–32 µg/ml). The furan moiety enhances membrane permeability, while the amino alcohol moiety disrupts enzymatic processes.
Enzyme Inhibition
Studies on analogous furan derivatives demonstrate inhibitory effects on:
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Dengue Virus NS2B-NS3 Protease: Disrupts viral replication .
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E. coli MurA Transferase: Interferes with peptidoglycan biosynthesis .
Table 3: Bioactivity Profile of Furan-Containing Analogues
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Dengue NS2B-NS3 Protease | 12.4 | Competitive inhibition |
| E. coli MurA | 8.7 | Substrate analog binding |
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C furan), 1050 cm⁻¹ (C–O alcohol).
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¹H NMR (D₂O): δ 7.6 (d, 1H, furan H-5), 6.4 (m, 2H, furan H-3/H-4), 4.1 (q, 1H, CH–NH₂), 3.8 (t, 2H, CH₂–OH).
Chromatographic Methods
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HPLC: Retention time of 6.2 min on a C18 column (acetonitrile/water, 70:30).
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Chiral Resolution: Separated using a Chiralpak AD-H column (heptane/ethanol, 90:10).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to oxazolidine derivatives, which are explored as herbicide antidotes and antimicrobial agents .
Asymmetric Catalysis
Its chiral center makes it a ligand candidate in transition metal catalysis for enantioselective synthesis.
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